molecular formula C12H10N2O2 B1427812 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one CAS No. 933053-16-8

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one

Cat. No.: B1427812
CAS No.: 933053-16-8
M. Wt: 214.22 g/mol
InChI Key: HCJMRFOQDCIBPP-UHFFFAOYSA-N
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Description

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a phenacyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one typically involves the condensation of a phenacyl halide with a pyrimidine derivative under basic conditions. One common method includes the reaction of phenacyl bromide with 2-aminopyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized pyrimidine derivatives.

Scientific Research Applications

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one has a broad range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation or viral replication.

Comparison with Similar Compounds

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one can be compared with other similar compounds, such as:

    2-Phenylpyrimidine: Lacks the carbonyl group, resulting in different reactivity and applications.

    1-Phenacylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in chemical behavior and biological activity.

    Phenacylthiazole: Features a thiazole ring, which imparts different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the phenacyl and pyrimidine moieties, which confer distinct chemical and biological properties that are not observed in the aforementioned compounds.

Properties

IUPAC Name

1-phenacylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(10-5-2-1-3-6-10)9-14-8-4-7-13-12(14)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMRFOQDCIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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